molecular formula C14H20O B1353535 4-(trans-4-Ethylcyclohexyl)phenol CAS No. 89100-78-7

4-(trans-4-Ethylcyclohexyl)phenol

Cat. No. B1353535
CAS RN: 89100-78-7
M. Wt: 204.31 g/mol
InChI Key: RGVBFENXGDCBAA-UHFFFAOYSA-N
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Description

“4-(trans-4-Ethylcyclohexyl)phenol” is a chemical compound1. However, there is limited information available about this specific compound. It is related to “4-(trans-4-Pentylcyclohexyl)phenol”, which is known to have chemical properties like melting point, boiling point, and density1.



Synthesis Analysis

The synthesis of “4-(trans-4-Ethylcyclohexyl)phenol” is not well-documented in the available literature. However, it is known that a series of polystyrene derivatives were synthesized with precursors of liquid crystal (LC) molecules, including 4-(trans-4-ethylcyclohexyl)phenol2.



Molecular Structure Analysis

The molecular structure of “4-(trans-4-Ethylcyclohexyl)phenol” is not explicitly mentioned in the available resources. However, it is related to “4-(trans-4-Pentylcyclohexyl)phenol”, which has a molecular formula of C17H26O and a molecular weight of 246.391.



Chemical Reactions Analysis

Specific chemical reactions involving “4-(trans-4-Ethylcyclohexyl)phenol” are not well-documented. However, phenols, in general, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions34.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(trans-4-Ethylcyclohexyl)phenol” are not well-documented. However, it is related to “4-(trans-4-Pentylcyclohexyl)phenol”, which has a melting point of 138.0 to 142.0 °C, a boiling point of 369.5±21.0 °C (Predicted), and a density of 0.961±0.06 g/cm3 (Predicted)1.


Scientific Research Applications

  • Scientific Field : Polymer Science and Liquid Crystal Technology .
  • Summary of the Application : “4-(trans-4-Ethylcyclohexyl)phenol” is used as a precursor for synthesizing polystyrene derivatives. These derivatives are used to investigate the orientation of liquid crystal (LC) molecules on polymer films .
  • Methods of Application or Experimental Procedures : A series of polystyrene derivatives were synthesized with precursors of LC molecules, including “4-(trans-4-Ethylcyclohexyl)phenol”. The molar fraction of “4-(trans-4-Ethylcyclohexyl)phenoxymethyl” in the side chain was varied to study its effect on the orientation of LC molecules .
  • Results or Outcomes : A stable and uniform vertical orientation of LC molecules was observed in LC cells fabricated with the synthesized polystyrene derivatives. The vertical orientation was observed when the water contact angle of the polymer films was higher than 81°. Good orientation stability was observed at 200 °C and 15 mW/cm² of UV irradiation for LC cells fabricated with these films .

Safety And Hazards

Future Directions

The future directions of “4-(trans-4-Ethylcyclohexyl)phenol” are not explicitly mentioned in the available resources. However, a study has been conducted on a series of polystyrene derivatives modified with precursors of liquid crystal (LC) molecules, including 4-(trans-4-ethylcyclohexyl)phenol, to investigate the orientation of LC molecules on polymer films28.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.


properties

IUPAC Name

4-(4-ethylcyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBFENXGDCBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300966
Record name 4-(trans-4-Ethylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trans-4-Ethylcyclohexyl)phenol

CAS RN

89100-78-7
Record name 4-(trans-4-Ethylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-ethylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Seo, H Kang - Polymers, 2021 - mdpi.com
We synthesized a series of polystyrene derivatives modified with precursors of liquid crystal (LC) molecules, including 4-(trans-4-ethylcyclohexyl)phenol (homopolymer PECH and …
Number of citations: 3 www.mdpi.com
J Moon, C Kang, H Kang - Polymers, 2022 - mdpi.com
A series of polystyrene derivatives containing precursors of liquid crystal (LC) molecules, phenylphenoxymethyl-substituted polystyrene (PPHE#; # = 5, 15, 25, 50, 75, and 100)—where …
Number of citations: 1 www.mdpi.com
DE Yang, K Seo, H Kang - Polymers, 2021 - mdpi.com
We synthesized a series of polystyrene derivatives containing various side groups, such as the 4-(tert-butyl)-phenoxymethyl, 3-(tert-butyl)-phenoxymethyl, 2-(tert-butyl)-phenoxymethyl, 4…
Number of citations: 6 www.mdpi.com

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